N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea
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Description
N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea, also known as CTU, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiourea derivatives and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research has led to the synthesis of new compounds and complexes involving derivatives similar to N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea, showcasing their structural properties and potential applications. For instance, Tadjarodi et al. (2007) characterized copper(II) complexes resulting from the oxidative cyclization of thiourea derivatives, revealing insights into their structural dynamics and potential utility in material science and catalysis (Tadjarodi, Adhami, Hanifehpour, Yazdi, Moghaddamfard, & Kickelbick, 2007).
Antitumor Activity
Romagnoli et al. (2014) designed a series of compounds based on a thiophene scaffold, demonstrating strong antiproliferative activity against cancer cell lines. This research highlights the potential of structurally related compounds in developing new antitumor agents (Romagnoli, Baraldi, Lopez-Cara, Kimatrai Salvador, Preti, Tabrizi, Balzarini, Nussbaumer, Bassetto, Brancale, Fu, Yang-Gao, Li, Su-zhan Zhang, Hamel, Bortolozzi, Basso, & Viola, 2014).
Material Science Applications
Alizamani et al. (2007) utilized a thiourea derivative as an ionophore in constructing a Co(II) PVC-based membrane sensor, demonstrating excellent selectivity and sensitivity towards cobalt ions. This work underscores the role of thiourea derivatives in developing selective sensors for metal ions, with potential applications in environmental monitoring and industrial process control (Alizamani, Ganjali, Norouzi, Tajarodi, & Hanifehpour, 2007).
properties
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-(2-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-21-14-7-5-4-6-12(14)19-17(24)20-13-9-16(23-3)15(22-2)8-11(13)10-18/h4-9H,1-3H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXGSODWLRSTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2C#N)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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